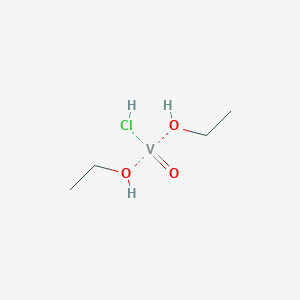

Chloridovanadic acid diethyl ester

Description

Chloridovanadic acid diethyl ester is a vanadium-based organometallic compound characterized by a central vanadium atom coordinated with chloride ligands and esterified with diethyl groups. Vanadium esters are often studied for their redox activity and catalytic properties, particularly in oxidation reactions .

Propriétés

Numéro CAS |

1635-99-0 |

|---|---|

Formule moléculaire |

C5H12N2O3S |

Poids moléculaire |

195.54 g/mol |

Nom IUPAC |

ethanol;oxovanadium;hydrochloride |

InChI |

InChI=1S/2C2H6O.ClH.O.V/c2*1-2-3;;;/h2*3H,2H2,1H3;1H;; |

Clé InChI |

JQISKFHDRXWPQR-UHFFFAOYSA-N |

SMILES |

CCO.CCO.O=[V].Cl |

SMILES canonique |

CCO.CCO.O=[V].Cl |

Synonymes |

Chloridovanadic acid diethyl ester |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table compares chloridovanadic acid diethyl ester with structurally related esters, focusing on molecular properties and applications:

Notes:

- Diethyl phthalate is widely regulated due to endocrine-disrupting properties, contrasting with the less-studied chloridovanadic acid diethyl ester, which may exhibit lower environmental toxicity .

- Methyl cyanoacetate and ethyl cyanoacetate share reactivity in nucleophilic substitutions, but chloridovanadic acid diethyl ester’s vanadium center likely enhances its catalytic versatility in redox reactions .

Reactivity and Catalytic Performance

- Vanadium Coordination : Unlike purely organic esters (e.g., diethyl phthalate), chloridovanadic acid diethyl ester’s vanadium-chloride core enables participation in transition metal-catalyzed reactions, such as epoxidation or sulfoxidation .

- Ester Hydrolysis Stability : Compared to ethanedioic acid diethyl ester , vanadium esters may exhibit greater hydrolytic stability due to stronger metal-oxygen bonds, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.